![molecular formula C64H84FeN2O4P2 B12441407 (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organophosphorus compound It features a phosphanylcyclopentyl group, dimethylphenyl groups, and an iron center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of (4-methoxy-3,5-dimethylphenyl)phosphine with cyclopentyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylcyclopentyl intermediate. This intermediate is then reacted with N,N-dimethyl-1-phenylmethanamine to form the final product. The iron center is introduced through a coordination reaction with an iron salt, such as iron(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Electrophilic reagents such as or can be used under acidic conditions.
Major Products
Phosphine oxides: from oxidation reactions.
Reduced iron complexes: from reduction reactions.
Substituted aromatic compounds: from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing the reactivity and selectivity of catalytic processes.
Biology
In biological research, this compound is investigated for its potential as a biomimetic catalyst . Its ability to mimic the active sites of certain enzymes makes it a valuable tool in studying enzymatic reactions and developing new biocatalysts.
Medicine
In medicine, this compound is explored for its potential therapeutic applications . Its iron center and phosphanyl groups may interact with biological molecules, leading to the development of new drugs or diagnostic agents.
Industry
In industry, this compound is used in the synthesis of fine chemicals and pharmaceutical intermediates . Its reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the phosphanyl group to metal centers, facilitating various catalytic processes. The iron center can undergo redox reactions, altering its oxidation state and enabling electron transfer reactions. The aromatic rings can participate in π-π interactions and hydrophobic interactions with other molecules, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
- Dimethylphenylphosphine
- Triphenylphosphine
Uniqueness
Compared to similar compounds, (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its iron center and phosphanylcyclopentyl group . These features provide enhanced stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C64H84FeN2O4P2 |
|---|---|
Peso molecular |
1063.2 g/mol |
Nombre IUPAC |
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3;/t2*28?,29?,30-;/m11./s1 |
Clave InChI |
JLZZZSGLLNEMEF-DFDXBSHASA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


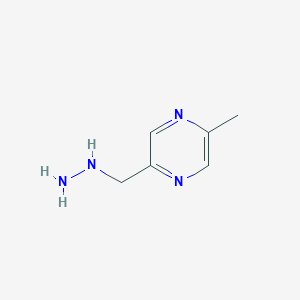
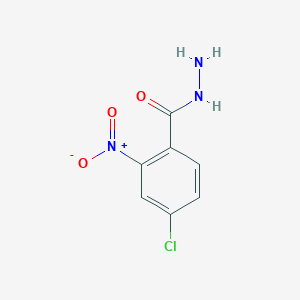
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)
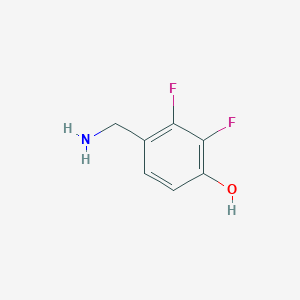

![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)
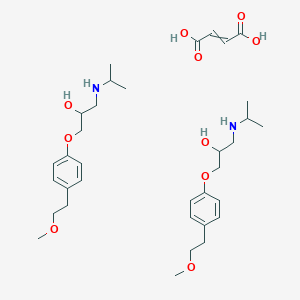
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)
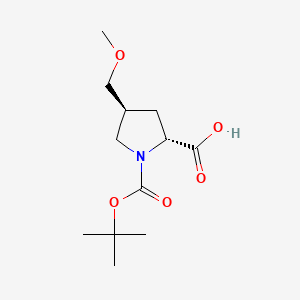
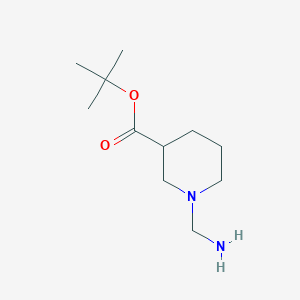

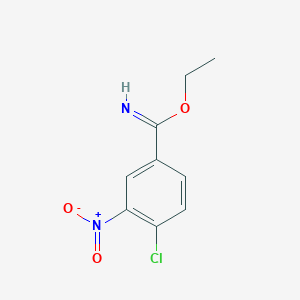
![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)
